molecular formula C10H9NO2 B8511901 5-(Pyridin-2-yl)pent-4-ynoic acid

5-(Pyridin-2-yl)pent-4-ynoic acid

Cat. No. B8511901
M. Wt: 175.18 g/mol
InChI Key: SHOSENGPSODWRU-UHFFFAOYSA-N
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Patent
US08674106B2

Procedure details

To a aqueous solution of 1M NaOH (9.9 mL) heated at 50° C., was added slowly a solution of ethyl 5-(pyridin-2-yl)pent-4-ynoate (2 g, 9.90 mmol) in 3 mL of ethanol. The reaction mixture was stirred 1h 30 at 50° C. and cooled to room temperature. An aqueous 1N HCl (9.9 mL, 9.90 mmol) was then added and the solvent was removed under pressure to afford 2.3 g of 5-(pyridin-2-yl)pent-4-ynoic acid (Yield: 99%) as a brown solid which can be used without further purification.
Name
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(pyridin-2-yl)pent-4-ynoate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][CH2:11][CH2:12][C:13]([O:15]CC)=[O:14].Cl>C(O)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 5-(pyridin-2-yl)pent-4-ynoate
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C#CCCC(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
9.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 132.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.